

5-Bromo-2,4-dimethyl-2H-indazole molecular structure

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Compound of Interest

Compound Name: 5-Bromo-2,4-dimethyl-2H-indazole

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An In-depth Technical Guide to the Molecular Structure of **5-Bromo-2,4-dimethyl-2H-indazole**

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in modern medicinal chemistry.^[1] Its structural resemblance to indole allows it to act as a bioisostere, yet it possesses unique electronic and hydrogen-bonding properties that medicinal chemists can exploit.^[1] Indazole-containing molecules are central to a range of FDA-approved therapeutics, demonstrating activities from antiemetics (Granisetron) to potent kinase inhibitors for oncology (Pazopanib, Axitinib).^[2]

The regiochemistry of substitution on the pyrazole ring nitrogen atoms fundamentally alters the molecule's spatial arrangement and biological activity. The two primary tautomeric forms, 1H-indazole and 2H-indazole, serve as precursors to N-1 and N-2 substituted derivatives, respectively. The 2H-indazole isomer, in particular, is a key structural motif in numerous potent pharmacological agents.

This guide focuses on **5-Bromo-2,4-dimethyl-2H-indazole** (CAS: 1159511-89-3), a specific derivative that serves as a valuable intermediate in the synthesis of novel bioactive compounds.^[1] The presence of a bromine atom at the C5 position provides a reactive handle for further functionalization via cross-coupling reactions, while the methyl groups at C4 and N2 modulate the molecule's solubility, steric profile, and metabolic stability. Understanding the

synthesis, structure, and characterization of this molecule is crucial for its effective application in research and drug development pipelines.

Molecular Profile and Physicochemical Properties

A comprehensive understanding of a molecule's physical and chemical properties is foundational to its application in synthetic chemistry and drug design. Key data for **5-Bromo-2,4-dimethyl-2H-indazole** are summarized below.

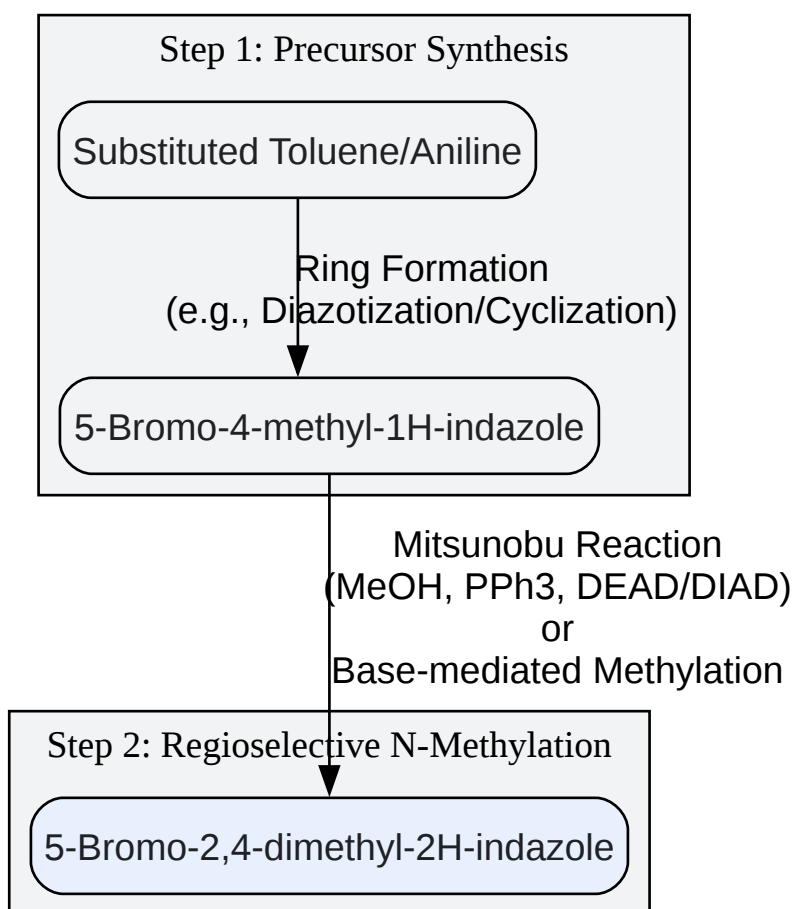
Property	Value	Source(s)
CAS Number	1159511-89-3	[3]
Molecular Formula	C ₉ H ₉ BrN ₂	[1]
Molecular Weight	225.09 g/mol	[1]
IUPAC Name	5-bromo-2,4-dimethyl-2H-indazole	[4]
Appearance	Light yellow crystalline solid	[1]
Purity	≥ 95% (via HPLC)	[1]
Predicted Boiling Point	337.2 ± 22.0 °C at 760 mmHg	[5]
Predicted Density	1.53 ± 0.1 g/cm ³	[5]
Storage Conditions	Store at 0-8°C, inert atmosphere	[1]
SMILES	<chem>CC1=C(C=CC2=NN(C=C12)C)Br</chem>	[4]
InChIKey	CJUCAYMTGYRYEH-UHFFFAOYSA-N	[4]

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of **5-Bromo-2,4-dimethyl-2H-indazole** is not abundant, a robust and regioselective synthetic route can be designed based on established principles of indazole chemistry. The most logical approach involves the N-methylation of a

suitable precursor, 5-bromo-4-methyl-1H-indazole. The critical challenge in this synthesis is controlling the site of methylation, as direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 isomers.[6]

The choice of reaction conditions is paramount to directing the alkylation to the desired N-2 position, thereby favoring the kinetically controlled product over the more thermodynamically stable N-1 isomer.



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Figure 1: Proposed two-step synthesis workflow for **5-Bromo-2,4-dimethyl-2H-indazole**.

Proposed Experimental Protocol: N2-Methylation via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for achieving regioselective N-alkylation of indazoles, often favoring the N-2 position.[6] The reaction proceeds under mild, neutral conditions, converting an alcohol (in this case, methanol) into an effective alkylating agent in situ.

Reagents and Materials:

- 5-bromo-4-methyl-1H-indazole (1.0 equiv)
- Triphenylphosphine (PPh₃, 1.5-2.0 equiv)
- Methanol (MeOH, 2.0-2.5 equiv)
- Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5-2.0 equiv)
- Anhydrous Tetrahydrofuran (THF)
- Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)

Step-by-Step Methodology:

- Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-4-methyl-1H-indazole (1.0 equiv), triphenylphosphine (2.0 equiv), and methanol (2.3 equiv).
- Dissolution: Dissolve the solids in anhydrous THF (to a concentration of approx. 0.2-0.4 M).
- Initiation: Cool the resulting solution to 0°C using an ice bath.
- Reagent Addition: Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution over 15-20 minutes. The formation of a white precipitate (triphenylphosphine oxide) is typically observed.
 - Causality Note: The azodicarboxylate activates the PPh₃, which then deprotonates the indazole and activates the methanol. The indazole anion preferentially attacks the activated methanol complex at the N-2 position, often for steric and electronic reasons, leading to the kinetic product.[6]

- **Reaction:** Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- **Workup:** Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the N-1 and N-2 isomers. The 2H-indazole (N-2) isomer is often the major product under these conditions.

Structural Elucidation and Characterization

Unambiguous confirmation of the molecular structure and, critically, the N-2 methylation is essential. While experimental spectral data for this specific compound is not widely available in public databases,[4] the following section details the standard, self-validating analytical workflow required for its characterization.

Mass Spectrometry (MS)

- **Expected Outcome:** Electrospray ionization (ESI-MS) would show a characteristic isotopic pattern for the molecular ion $[\text{M}+\text{H}]^+$ due to the presence of bromine (^{79}Br and ^{81}Br in ~1:1 ratio). The expected m/z values would be approximately 225.0 and 227.0. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of $\text{C}_9\text{H}_9\text{BrN}_2$.

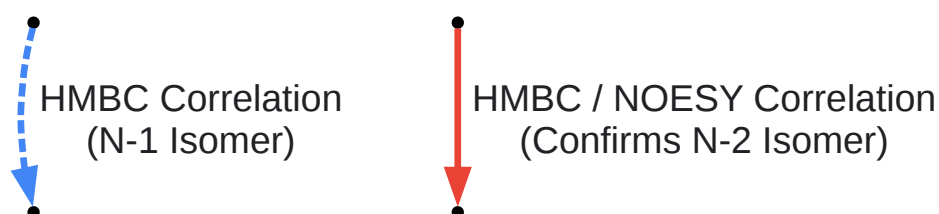
Infrared (IR) Spectroscopy

- **Expected Outcome:** The most significant feature would be the absence of a broad N-H stretching band typically seen around $3100\text{-}3200\text{ cm}^{-1}$ for 1H-indazoles. The spectrum would be dominated by C-H stretching (aromatic and aliphatic, $\sim 2900\text{-}3100\text{ cm}^{-1}$), C=C and C=N stretching in the aromatic region ($\sim 1450\text{-}1620\text{ cm}^{-1}$), and C-Br stretching in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for distinguishing between N-1 and N-2 isomers.

- ^1H NMR: The spectrum is expected to show signals for three aromatic protons, a singlet for the C4-methyl group, and a singlet for the N2-methyl group. The chemical shifts will be influenced by the electronic environment of the 2H-indazole system.
- ^{13}C NMR: Nine distinct carbon signals are expected: five for the aromatic carbons of the bicyclic system, one for the C3 carbon, one for the C7a carbon, and two for the methyl carbons.
- 2D NMR (HMBC/NOESY): The Key to Regiochemistry: Two-dimensional correlation spectroscopy is required to prove the location of the N-methyl group.
 - Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals 2- and 3-bond correlations between protons and carbons. For the N-2 isomer, a crucial correlation should be observed between the protons of the N-methyl group and the C3 carbon of the indazole ring. Conversely, for the N-1 isomer, a correlation would be seen between the N-methyl protons and the C7a carbon.[7]
 - Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows through-space proximity. For the N-2 isomer, a NOE correlation would be expected between the N2-methyl protons and the proton at the C3 position.



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Figure 2: Key 2D NMR correlations used to differentiate N-1 and N-2 methylated indazole isomers.

Applications in Research and Drug Discovery

5-Bromo-2,4-dimethyl-2H-indazole is not an end-product therapeutic but a valuable building block. Its utility stems from two key structural features:

- The 2,4-Disubstituted-2H-Indazole Core: This scaffold correctly orients substituents in a three-dimensional space that has proven effective for binding to various biological targets, particularly protein kinases.[2] The N-2 methyl group can enhance metabolic stability and fine-tune binding interactions.
- The C5-Bromine Handle: The bromine atom is a versatile functional group for synthetic elaboration. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the efficient introduction of diverse aryl, heteroaryl, or amine substituents at this position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This compound is therefore an ideal intermediate for research programs focused on developing novel kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics.[1]

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